![molecular formula C17H16N2O4 B387568 [4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] acetate](/img/structure/B387568.png)
[4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] acetate is a complex organic compound with the molecular formula C23H20N2O5. This compound is known for its unique chemical structure, which includes a benzoyl hydrazone moiety and a methoxyphenyl ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-(benzoyl-hydrazonomethyl)-2-methoxy-phenyl ester typically involves the condensation of 4-(benzoyl-hydrazonomethyl)-2-methoxyphenol with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as pyridine, to facilitate the esterification process. The reaction mixture is then cooled, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl hydrazone moiety to hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
[4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of acetic acid 4-(benzoyl-hydrazonomethyl)-2-methoxy-phenyl ester involves its interaction with specific molecular targets and pathways. The benzoyl hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the compound can undergo hydrolysis to release active metabolites that exert their effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid (4S,5R)-4-(benzoyl-hydrazonomethyl)-2-methyl-[1,3]dioxan-5-yl ester
- (4-(((4-(benzyloxy)benzoyl)hydrazono)methyl)phenoxy)acetic acid
Uniqueness
[4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H16N2O4 |
|---|---|
Molecular Weight |
312.32g/mol |
IUPAC Name |
[4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C17H16N2O4/c1-12(20)23-15-9-8-13(10-16(15)22-2)11-18-19-17(21)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,21)/b18-11+ |
InChI Key |
JHHYXPXFXAAATB-WOJGMQOQSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2)OC |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


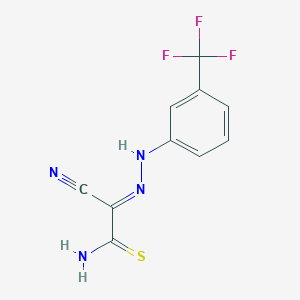
![N-(4-{[(4-fluorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B387487.png)
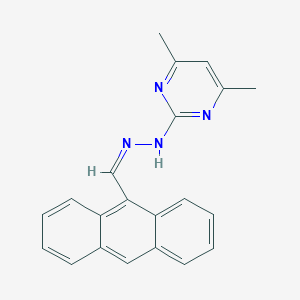

![2-Amino-4-(3-nitrophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B387491.png)
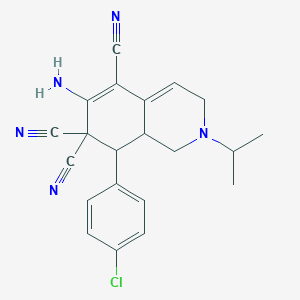
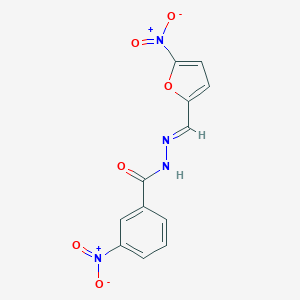
![N-(4-{[2-(2-furylmethylene)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B387495.png)

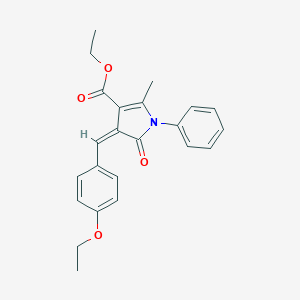
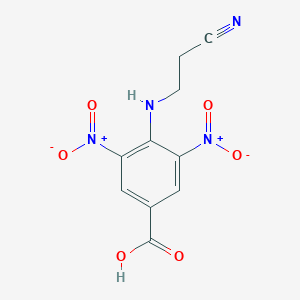
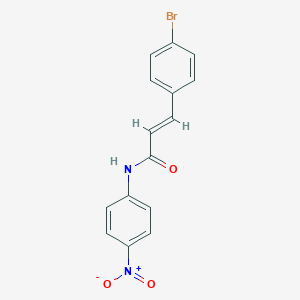
![2-(4-bromophenyl)-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B387504.png)

